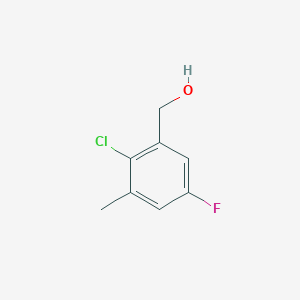
(2-Chloro-5-fluoro-3-methylphenyl)methanol
Übersicht
Beschreibung
(2-Chloro-5-fluoro-3-methylphenyl)methanol is a useful research compound. Its molecular formula is C8H8ClFO and its molecular weight is 174.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(2-Chloro-5-fluoro-3-methylphenyl)methanol, with the chemical formula C10H10ClF, is an organic compound characterized by its unique molecular structure. This compound features a chloro group at the second position, a fluoro group at the fifth position, and a methyl group at the third position of the phenyl ring. Its structural complexity contributes to its potential biological activity, making it a subject of interest in pharmacological research.
The compound's molecular structure enhances its reactivity and interaction with biological targets. The presence of halogen substituents can increase lipophilicity, which influences its bioavailability and interaction with various biological macromolecules, including enzymes and receptors.
Biological Activity
Recent studies have indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Computational models suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anti-inflammatory Effects : The structural features of the compound indicate potential anti-inflammatory activity, making it a candidate for further pharmacological exploration.
- Enzyme Inhibition : Interaction studies have shown that this compound can inhibit specific enzymes, which may be relevant in therapeutic applications .
The biological activity of this compound is likely mediated through several mechanisms:
- Molecular Docking Studies : These studies have been employed to predict binding affinities and modes of action, providing insights into how the compound interacts with target proteins.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions and energy production .
Case Studies and Research Findings
Several research studies have explored the biological activity of this compound:
- Antimicrobial Studies : In vitro assays demonstrated that this compound exhibited significant activity against certain bacterial strains, suggesting its potential use as an antimicrobial agent.
- Inflammatory Response Modulation : Research indicated that this compound could modulate inflammatory pathways in cell cultures, highlighting its therapeutic potential in treating inflammatory diseases .
- Enzyme Inhibition Analysis : A study reported that this compound effectively inhibited urease activity with an IC50 value significantly lower than standard inhibitors, indicating its high potency as an enzyme inhibitor .
Comparative Biological Activity
Eigenschaften
IUPAC Name |
(2-chloro-5-fluoro-3-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-5-2-7(10)3-6(4-11)8(5)9/h2-3,11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMPEPLRKJEOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















